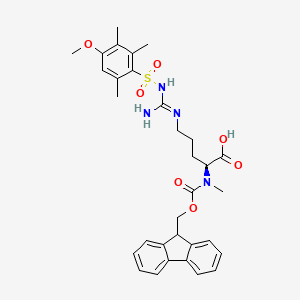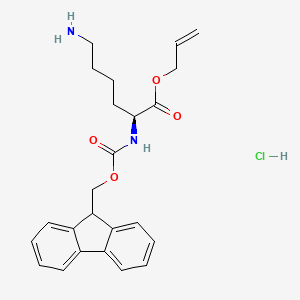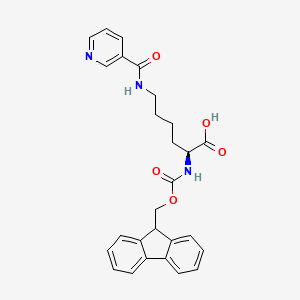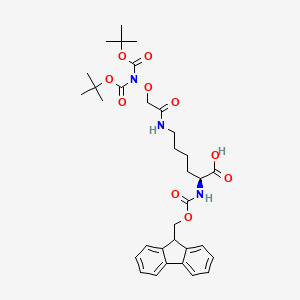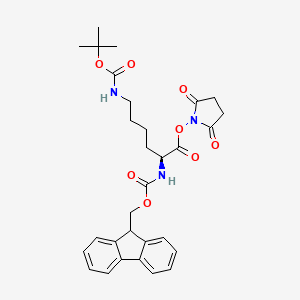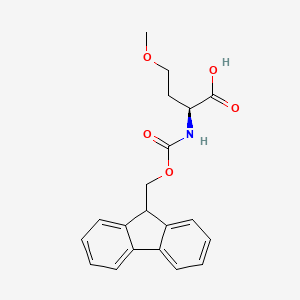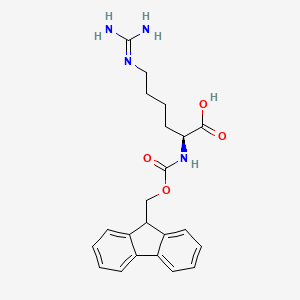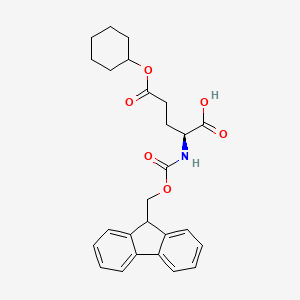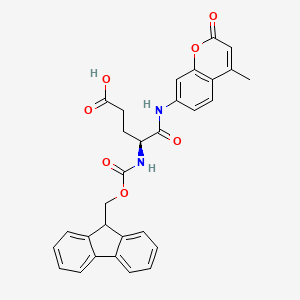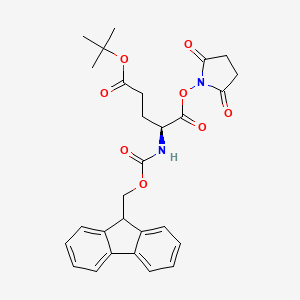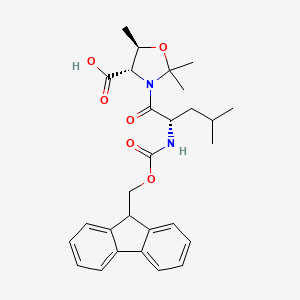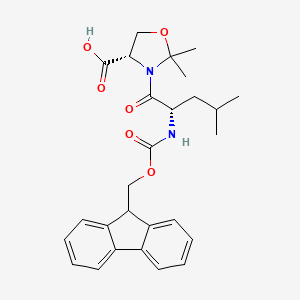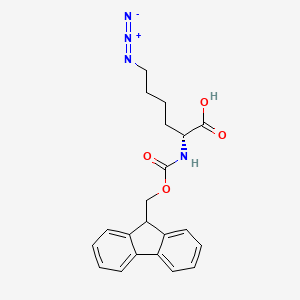
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is a versatile compound widely utilized in chemical synthesis due to its unique properties and reactivity. As a key building block in peptide chemistry, this compound plays a crucial role in the development of novel pharmaceuticals and bioactive molecules. Its azido functional group allows for efficient and selective conjugation reactions, making it particularly valuable in the field of bioconjugation and drug delivery .
准备方法
The synthesis of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine typically involves the protection of the amino and carboxyl groups of lysine, followed by the introduction of the azido group. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used to protect the alpha-amino group, while the epsilon-amino group is protected with a suitable protecting group, such as tert-butyloxycarbonyl (Boc). The azido group is then introduced via nucleophilic substitution using sodium azide. Industrial production methods often involve large-scale synthesis under good manufacturing practice (GMP) conditions to ensure high purity and yield.
化学反应分析
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like triphenylphosphine or hydrogenation catalysts.
Deprotection Reactions: The Fmoc group can be removed using a base like piperidine, while the Boc group can be removed using acidic conditions.
Common reagents and conditions used in these reactions include copper(I) catalysts for click chemistry, triphenylphosphine for azide reduction, and piperidine for Fmoc deprotection. Major products formed from these reactions include triazoles, primary amines, and deprotected lysine derivatives.
科学研究应用
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine has numerous applications in scientific research:
作用机制
The mechanism of action of Nalpha-Fmoc-Nepsilon-Azido-D-Lysine involves its ability to participate in bioorthogonal reactions, which are chemical reactions that occur inside living systems without interfering with native biochemical processes. The azido group reacts selectively with alkyne or cyclooctyne groups in the presence of a copper(I) catalyst, forming stable triazole linkages. This allows for the specific labeling and modification of biomolecules, enabling researchers to probe biological processes with enhanced precision and selectivity .
相似化合物的比较
Nalpha-Fmoc-Nepsilon-Azido-D-Lysine is unique due to its combination of the Fmoc protecting group and the azido functional group. Similar compounds include:
Nalpha-Fmoc-Nepsilon-Boc-D-Lysine: This compound has a Boc protecting group instead of an azido group, making it less reactive in bioorthogonal chemistry.
Nalpha-Fmoc-Nepsilon-Azido-L-Lysine: This is the L-enantiomer of the compound, which may have different reactivity and biological activity compared to the D-enantiomer.
Overall, this compound offers a powerful tool for the design and synthesis of peptides, bioconjugates, and pharmaceutical compounds with tailored properties and functions .
属性
IUPAC Name |
(2R)-6-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c22-25-23-12-6-5-11-19(20(26)27)24-21(28)29-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13H2,(H,24,28)(H,26,27)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJRFTUILPGJJIO-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198791-53-5 |
Source


|
| Record name | N-alpha-Fmoc-epsilon-azido-D-lysine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
